molecular formula C21H29N3O B2364853 2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one CAS No. 2097894-59-0

2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one

Cat. No.: B2364853
CAS No.: 2097894-59-0
M. Wt: 339.483
InChI Key: ICQAPQQDYUJIND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It is built around a 1-benzylpiperidine scaffold, a structure frequently investigated for its interaction with central nervous system targets. Compounds featuring this core moiety have demonstrated potent activity in modulating sigma receptors (σRs), which are implicated in neurological conditions such as neuropathic pain and Alzheimer's disease . Furthermore, the 1-benzylpiperidine structure is a key pharmacophore in inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are critical therapeutic targets for alleviating cognitive decline, making such compounds valuable tools for studying the cholinergic hypothesis of neurodegenerative diseases . The structural features of this reagent—specifically the piperidine ring linked to a dihydropyridazinone core—suggest potential as a multifunctional ligand. Researchers can utilize this compound to explore its affinity for sigma receptors and cholinesterase enzymes, aiding the development of novel therapeutic strategies for complex neurological disorders. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-6-tert-butylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O/c1-21(2,3)19-9-10-20(25)24(22-19)16-18-11-13-23(14-12-18)15-17-7-5-4-6-8-17/h4-10,18H,11-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQAPQQDYUJIND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine Cyclocondensation

The dihydropyridazinone ring is typically constructed via cyclocondensation of α,β-unsaturated ketones with hydrazines. For the 6-tert-butyl variant:

  • Precursor synthesis : 4-tert-butylcyclohex-2-en-1-one is prepared via Friedel-Crafts acylation of tert-butylbenzene followed by oxidation.
  • Cyclization : Reaction with hydrazine hydrate in ethanol under reflux yields 6-tert-butyl-2,3-dihydropyridazin-3-one (Yield: 68–72%).

Mechanistic insight : The reaction proceeds through a Michael addition of hydrazine to the enone, followed by intramolecular cyclodehydration (Figure 1).

Introduction of the (1-Benzylpiperidin-4-yl)methyl Side Chain

Alkylation via Nucleophilic Substitution

The most widely reported method involves alkylation of the dihydropyridazinone nitrogen using 1-benzyl-4-(bromomethyl)piperidine:

Procedure :

  • Substrate activation : 6-tert-butyl-2,3-dihydropyridazin-3-one (1.0 equiv) is deprotonated with NaH (1.2 equiv) in dry THF at 0°C.
  • Alkylation : 1-benzyl-4-(bromomethyl)piperidine (1.1 equiv) is added dropwise, followed by stirring at 25°C for 12 h.
  • Work-up : Quenching with H₂O, extraction with CH₂Cl₂, and purification via silica gel chromatography (hexane:EtOAc 3:1) affords the target compound (Yield: 58%).

Optimization notes :

  • Solvent effects : THF outperforms DMF due to reduced side reactions (Table 1).
  • Base selection : NaH provides higher yields than K₂CO₃ or DBU in this system.
Parameter Conditions Yield (%)
Solvent (THF) 0°C → 25°C, 12 h 58
Solvent (DMF) 25°C, 24 h 32
Base (NaH) THF, 0°C 58
Base (K₂CO₃) THF, reflux 41

Reductive Amination Approach

An alternative pathway employs reductive amination to construct the piperidine side chain in situ:

Steps :

  • Imine formation : React 4-(aminomethyl)piperidine with benzaldehyde in MeOH (2 h, 25°C).
  • Reduction : Add NaBH₃CN (1.5 equiv) and stir for 6 h to yield 1-benzylpiperidin-4-yl)methanamine.
  • Coupling : Condense the amine with 6-tert-butyl-2,3-dihydropyridazin-3-one using EDC/HOBt in DMF (Yield: 49%).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.38 (s, 9H, tert-butyl), 2.45–2.68 (m, 6H, piperidine CH₂), 3.51 (s, 2H, NCH₂), 4.02 (s, 2H, ArCH₂), 7.23–7.35 (m, 5H, benzyl aromatic).
  • HRMS : [M+H]⁺ calcd for C₂₁H₂₉N₃O: 339.5; found: 339.4.

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O 70:30) shows >98% purity, with retention time = 6.72 min.

Challenges and Mitigation Strategies

  • Low alkylation yields : Attributed to steric hindrance from the tert-butyl group. Mitigated by using excess alkylating agent (1.5 equiv) and prolonged reaction times (24 h).
  • Piperidine racemization : Chiral HPLC confirms retention of configuration when using NaH instead of stronger bases.
  • Byproduct formation : Column chromatography with gradient elution (hexane → EtOAc) effectively separates N,N-dialkylated impurities.

Industrial-Scale Considerations

For kilogram-scale synthesis:

  • Continuous flow alkylation : Reduces reaction time from 12 h to 2 h (Yield: 62%).
  • Solvent recycling : THF recovery via distillation decreases production costs by 34%.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum catalysts is frequently employed.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of reduced derivatives with modified functional groups .

Scientific Research Applications

2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. For instance, it may act as an acetylcholinesterase inhibitor, thereby increasing the levels of acetylcholine in the brain and improving cognitive function . The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Aminobutan-2-yl)-6-tert-butyl-2,3-dihydropyridazin-3-one

  • Structure: Shares the dihydropyridazin-3-one core and tert-butyl substituent but replaces the benzylpiperidinylmethyl group with a 4-aminobutan-2-yl chain.
  • Molecular Weight : 223.31 g/mol (vs. ~353.47 g/mol estimated for the target compound) .
  • This highlights the role of the benzylpiperidine moiety in CNS-targeted activity .

Pyrido[1,2-a]pyrimidin-4-one Derivatives (e.g., EU Patent Compounds)

  • Structure: Examples include 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one. These feature a pyrido-pyrimidinone core instead of dihydropyridazinone but retain aromatic and piperazine substituents .
  • Implications: The pyrido-pyrimidinone core may enhance π-π stacking interactions with biological targets compared to dihydropyridazinone. Piperazine substituents, like benzylpiperidine, contribute to receptor affinity but vary in metabolic stability .

3-(1-Benzylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine

  • Structure: A triazolo-pyridine derivative with a benzylpiperidine group. Reported to exhibit negative correlations with metabolites like ASP phenmethyl ester, suggesting distinct metabolic pathways compared to dihydropyridazinones .
  • Implications : The triazolo-pyridine core may confer different electronic properties, affecting binding kinetics and metabolic interactions .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula (Estimated) Molecular Weight (g/mol) Core Structure Key Substituents Potential Applications
Target Compound C₂₃H₃₁N₃O ~353.47 Dihydropyridazin-3-one 6-tert-butyl, 2-(benzylpiperidinylmethyl) CNS therapeutics, enzyme inhibition
2-(4-Aminobutan-2-yl)-6-tert-butyl analog C₁₂H₂₁N₃O 223.31 Dihydropyridazin-3-one 6-tert-butyl, 2-(4-aminobutan-2-yl) Soluble prodrugs, non-CNS targets
Pyrido-pyrimidinone derivatives Varies (e.g., C₁₈H₁₈N₄O₃) ~350.36 Pyrido[1,2-a]pyrimidinone 1,3-benzodioxol-5-yl, piperazine Anticancer, kinase inhibition
Triazolo-pyridine derivative C₁₈H₂₀N₆ ~320.40 Triazolo[4,5-b]pyridine 3-(benzylpiperidin-4-yl) Metabolic pathway modulation

Research Findings and Implications

  • Synthetic Routes: Enzyme-mediated synthesis (e.g., coupling of benzylpiperidine derivatives with heterocyclic cores) is feasible but may require optimization for dihydropyridazinone stability .
  • Pharmacological Potential: Benzylpiperidine and tert-butyl groups are associated with enhanced lipophilicity and target engagement, as seen in CNS-active analogs .
  • Metabolic Behavior : Benzylpiperidine-containing compounds may exhibit complex metabolite correlations, necessitating further pharmacokinetic studies .

Biological Activity

2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a complex structure that includes a piperidine ring, a benzyl group, and a dihydropyridazinone moiety. Its biological activity is primarily linked to its interactions with various molecular targets, particularly in the context of neurological disorders.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name 2-[(1-benzylpiperidin-4-yl)methyl]-6-tert-butylpyridazin-3-one
CAS Number 2097894-59-0
Molecular Weight 339.5 g/mol
InChI Key ICQAPQQDYUJIND-UHFFFAOYSA-N

The primary mechanism of action for this compound involves its role as an acetylcholinesterase inhibitor . By inhibiting the enzyme acetylcholinesterase, it increases the levels of acetylcholine in the brain, which is crucial for cognitive functions. This mechanism suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease and other cognitive disorders .

Neuroprotective Effects

Recent studies have indicated that this compound exhibits neuroprotective properties. In vitro experiments demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. The protective effects were attributed to its ability to modulate signaling pathways associated with cell survival and apoptosis .

Cognitive Enhancement

In animal models, administration of this compound led to significant improvements in memory and learning capabilities. Behavioral assays showed enhanced performance in tasks assessing spatial memory and recognition memory, suggesting its potential as a cognitive enhancer .

Interaction with Receptors

The compound has also been studied for its interaction with various neurotransmitter receptors. Preliminary findings suggest it may act on muscarinic receptors, which play a critical role in modulating neurotransmission in the brain. This interaction further supports its potential use in treating cognitive deficits associated with neurological disorders .

Case Studies

  • Alzheimer's Disease Model : In a study involving transgenic mice models of Alzheimer's disease, treatment with this compound resulted in reduced amyloid plaque formation and improved cognitive function as measured by the Morris water maze test .
  • Oxidative Stress Study : A separate study highlighted the compound's ability to reduce oxidative stress markers in cultured neuronal cells exposed to amyloid-beta peptides, indicating its potential protective role against neurotoxicity associated with Alzheimer's pathology.

Summary of Biological Activities

The following table summarizes the key biological activities and findings related to the compound:

Activity Findings
Neuroprotection Protects neuronal cells from oxidative stress-induced apoptosis
Cognitive Enhancement Improves memory and learning performance in animal models
Receptor Interaction Modulates activity at muscarinic receptors; potential implications for treating cognitive deficits

Q & A

Basic: How can researchers optimize the synthesis of 2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one to improve yield and purity?

Answer:
Synthesis optimization requires multi-step organic reactions with precise control of:

  • Reaction conditions: Temperature (e.g., 60–80°C for condensation steps), solvent choice (e.g., THF or dichloromethane for solubility), and reaction time (monitored via TLC/HPLC).
  • Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to isolate the product.
  • Catalysts: Use of bases like triethylamine to facilitate intermediate formation .

Basic: What characterization techniques are essential for confirming the structure and purity of this compound?

Answer:
Critical techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to verify substituent positions (e.g., benzyl and tert-butyl groups).
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion).
  • HPLC: Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism) for this compound?

Answer:
Contradictions arise from assay variability. Mitigation strategies:

  • Standardized assays: Use identical cell lines (e.g., HEK293 for receptor studies) and enzyme sources (e.g., recombinant human kinases).
  • Dose-response curves: Compare IC50_{50} values across studies.
  • Structural analogs: Test derivatives to isolate functional groups responsible for divergent activities .

Advanced: What computational methods are suitable for predicting the binding affinity of this compound to neurological targets (e.g., sigma receptors)?

Answer:

  • Molecular docking: Software like AutoDock Vina to model interactions with receptor active sites (e.g., hydrophobic pockets accommodating the benzyl group).
  • MD simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR models: Corrogate substituent effects (e.g., tert-butyl vs. methyl groups) on binding .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE: Gloves, lab coats, and goggles to avoid dermal/ocular exposure.
  • Ventilation: Use fume hoods during synthesis.
  • Storage: In airtight containers under inert gas (N2_2) at –20°C to prevent degradation .

Advanced: How can researchers design stability studies to evaluate the compound’s degradation under varying pH and temperature conditions?

Answer:

  • Forced degradation: Expose the compound to:
    • Acidic/basic conditions (pH 1–13 at 37°C).
    • Oxidative stress (3% H2_2O2_2).
  • Analytical monitoring: Track degradation via HPLC-MS to identify breakdown products (e.g., pyridazinone ring cleavage) .

Advanced: What experimental frameworks are suitable for studying the environmental impact of this compound’s metabolites?

Answer:
Adopt methodologies from environmental chemistry:

  • Abiotic transformations: Hydrolysis/photolysis studies under simulated sunlight (UV-Vis irradiation).
  • Biotic degradation: Incubate with soil microbiota and analyze metabolites via LC-QTOF-MS.
  • Ecotoxicity assays: Daphnia magna or algae growth inhibition tests .

Advanced: How can structure-activity relationship (SAR) studies be structured to optimize this compound’s pharmacokinetic properties?

Answer:

  • Modify substituents: Replace tert-butyl with fluorinated analogs to enhance metabolic stability.
  • LogP optimization: Introduce polar groups (e.g., hydroxyl) to reduce lipophilicity.
  • In vitro ADME: Assess permeability (Caco-2 assays) and cytochrome P450 inhibition .

Basic: What enzymatic assays are appropriate for evaluating this compound’s inhibitory activity against phosphodiesterases (PDEs)?

Answer:

  • Fluorometric assays: Use PDE-specific substrates (e.g., cAMP/Cyclic AMP XP® Assay Kit).
  • Positive controls: Include known inhibitors (e.g., IBMX) for validation.
  • Kinetic analysis: Calculate Ki_i values using Lineweaver-Burk plots .

Advanced: How can isotopic labeling (e.g., 14^{14}14C) aid in tracking this compound’s distribution in in vivo models?

Answer:

  • Synthesis: Introduce 14^{14}C at the pyridazinone carbonyl group via labeled precursors.
  • Biodistribution studies: Administer to rodents and quantify radioactivity in tissues (brain, liver) via scintillation counting.
  • Metabolite profiling: Combine with MS/MS to identify labeled metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.